molecular formula C20H23N3O2S B2626176 (4-Butoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone CAS No. 851807-46-0

(4-Butoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B2626176
CAS RN: 851807-46-0
M. Wt: 369.48
InChI Key: BXDJLDCUCVEFGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, and cyclization .


Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridine ring and a phenyl ring, both of which are aromatic and contribute to the compound’s stability .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to "(4-Butoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone" have been synthesized and evaluated for their antimicrobial efficacy. For instance, a series of compounds involving pyridinyl methanones and dihydroimidazol derivatives showed significant antimicrobial activity against various bacterial and fungal strains, suggesting potential as antimicrobial agents (Kumar et al., 2012). Such research underscores the importance of heterocyclic compounds in developing new antimicrobial therapies.

Anticancer Activity

Research into compounds with heterocyclic frameworks, including pyridinyl and imidazolyl derivatives, has also highlighted their potential anticancer properties. Synthesis and molecular docking studies of compounds integrating pyridine, oxazole, and pyrazoline moieties have shown promising anticancer activity against various cancer cell lines, indicating these compounds' potential in anticancer drug development (Katariya et al., 2021).

Molecular Docking and Drug Design

The structural complexity of compounds like "this compound" lends itself well to computational studies, including molecular docking. These studies aim to predict how such compounds interact with biological targets, offering insights into their potential therapeutic applications. For example, molecular docking studies have been used to evaluate the binding efficiency of synthesized compounds to specific enzymes or receptors, aiding in the design of drugs with improved efficacy and selectivity (Lynda, 2021).

Synthesis and Chemical Properties

The synthesis of compounds incorporating elements of the target molecule's structure provides valuable insights into their chemical properties and potential applications. Research on synthesizing and characterizing such compounds, including their antimicrobial and anticancer activities, contributes to a deeper understanding of how structural variations impact biological activity and stability (Sivakumar et al., 2021).

properties

IUPAC Name

(4-butoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-2-3-13-25-18-8-6-17(7-9-18)19(24)23-12-11-22-20(23)26-15-16-5-4-10-21-14-16/h4-10,14H,2-3,11-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDJLDCUCVEFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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